molecular formula C31H36N2O6 B2492223 ivDde-L-Dap(Fmoc)-OH CAS No. 2389078-71-9

ivDde-L-Dap(Fmoc)-OH

Cat. No. B2492223
CAS RN: 2389078-71-9
M. Wt: 532.637
InChI Key: HWENWPMRCUURSX-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of ivDde-L-Dap(Fmoc)-OH involves several key steps, starting from the unprotected amino acid Dap. The ivDde and Fmoc groups are introduced to protect the amino and carboxyl groups, respectively, facilitating their involvement in peptide synthesis without undesired reactions. A study by Zhan-xiong (2009) detailed the synthesis of N-ivDde protected amino acids, including Fmoc-Dap(ivDde)-OH, confirming the structures via 1H NMR, 13C NMR, IR, and elemental analysis (Li Zhan-xiong, 2009).

Scientific Research Applications

Synthesis and Applications in Peptide Modification

The ivDde-L-Dap(Fmoc)-OH compound plays a crucial role in the field of peptide synthesis and modification. Its primary application is seen in the synthesis of N-Ivdde protected amino acids, including Fmoc-Dap(Ivdde)-OH, which are utilized for protecting the end amido of amino acids. The synthesis process involves using Ivdde as a protecting group, and the resultant compounds' structures are confirmed through various analytical methods like 1H NMR, 13C NMR, IR, and elemental analysis. This approach is fundamental in the development of peptides for various scientific and therapeutic applications, demonstrating the compound's importance in synthesizing end N-Ivdde protected amino acids (Li Zhan-xiong, 2009).

Fragment-Based Drug Discovery (FBDD)

Although not directly mentioned, the principles underlying the use of ivDde-L-Dap(Fmoc)-OH in peptide synthesis could be extrapolated to the methodologies employed in fragment-based drug discovery (FBDD). FBDD is an approach that identifies low-molecular-weight ligands binding to biologically important macromolecules, with a focus on optimizing these fragments into potent molecules with drug-like properties. The synthesis and modification of peptides using compounds like ivDde-L-Dap(Fmoc)-OH could potentially contribute to the FBDD process by providing a means to develop and modify fragments with high specificity and binding affinity (C. Murray & D. Rees, 2009).

Peptide- and Amino-Acid-Based Nanotechnology

The development of peptide- and amino-acid-based nanotechnology represents another significant area of application for compounds like ivDde-L-Dap(Fmoc)-OH. This field leverages the self-assembling properties of peptides and amino acids to create nanoscale structures with potential applications in medicine and material science. For example, the self-assembly and hydrogelation behaviors of Fmoc-protected aromatic amino acids, including modifications with functional groups like ivDde, have been studied for their potential in creating stable, biocompatible hydrogels. These hydrogels could serve as matrices for drug delivery, tissue engineering, and the development of antimicrobial materials (L. Schnaider et al., 2019).

properties

IUPAC Name

(2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36N2O6/c1-18(2)13-24(28-26(34)14-31(3,4)15-27(28)35)33-25(29(36)37)16-32-30(38)39-17-23-21-11-7-5-9-19(21)20-10-6-8-12-22(20)23/h5-12,18,23,25,34H,13-17H2,1-4H3,(H,32,38)(H,36,37)/t25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZLZDHYMAWPSF-VWLOTQADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=NC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=N[C@@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ivDde-L-Dap(Fmoc)-OH

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